An In-depth Technical Guide to 2-Bromo-5-nitrotoluene: Chemical Properties and Structure
An In-depth Technical Guide to 2-Bromo-5-nitrotoluene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2-Bromo-5-nitrotoluene. The information is curated for researchers, scientists, and professionals in drug development who utilize substituted toluenes as key intermediates in complex organic synthesis.
Chemical Identity and Structure
2-Bromo-5-nitrotoluene is an organic aromatic compound featuring a toluene (B28343) backbone substituted with a bromine atom at the 2-position and a nitro group at the 5-position.[1] Its chemical structure imparts a unique reactivity profile, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]
Structural Identifiers:
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IUPAC Name: 4-Bromo-2-methyl-1-nitrobenzene[2]
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CAS Number: 7149-70-4[3]
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Molecular Formula: C₇H₆BrNO₂[3]
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SMILES: CC1=C(C=CC(=C1)Br)--INVALID-LINK--[O-][3]
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InChI: 1S/C7H6BrNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3[3]
Physicochemical Properties
2-Bromo-5-nitrotoluene is a cream-colored crystalline powder at room temperature.[4] It is sparingly soluble in water but exhibits moderate solubility in organic solvents such as ethanol (B145695) and acetone.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Bromo-5-nitrotoluene
| Property | Value | Reference(s) |
| Molecular Weight | 216.03 g/mol | [2] |
| Melting Point | 78-80 °C | [3][5] |
| Boiling Point | 278 °C at 760 mmHg | [4] |
| 143 °C at 17 mmHg | [5] | |
| Density | 1.615 g/cm³ | [4] |
| Appearance | Cream-colored crystalline powder | [4] |
| Exact Mass | 214.95819 Da | [2] |
| Topological Polar Surface Area | 45.8 Ų | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Bromo-5-nitrotoluene. Key spectral data are summarized below.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For 2-Bromo-5-nitrotoluene, the expected signals would correspond to the aromatic protons and the methyl group protons, with chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms in the molecule. Specific peak assignments can be found in specialized chemical databases.[4]
IR (Infrared) Spectroscopy: The IR spectrum of 2-Bromo-5-nitrotoluene would show characteristic absorption bands for the C-H bonds of the aromatic ring and the methyl group, the C-NO₂ stretching vibrations (typically strong bands around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), and the C-Br stretching vibration (typically in the fingerprint region).
MS (Mass Spectrometry): The mass spectrum of 2-Bromo-5-nitrotoluene would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 peak pattern.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Bromo-5-nitrotoluene is dictated by the interplay of its three functional groups: the methyl group, the bromine atom, and the nitro group.
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Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is deactivated towards electrophilic attack due to the electron-withdrawing effects of the nitro and bromo substituents. However, reactions such as further nitration can occur under harsh conditions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The methyl group is an ortho, para-director, while the nitro group is a meta-director.[1]
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Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group, particularly para to the bromine atom, activates the ring for nucleophilic aromatic substitution. This allows for the displacement of the bromide ion by strong nucleophiles.[1]
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride in acidic media or catalytic hydrogenation. This transformation yields 4-bromo-2-methylaniline, a valuable synthetic intermediate.[1]
Experimental Protocols
The primary method for the synthesis of 2-Bromo-5-nitrotoluene is the electrophilic nitration of 2-bromotoluene (B146081).[2]
Synthesis of 2-Bromo-5-nitrotoluene via Nitration of 2-Bromotoluene
Principle: This reaction involves the treatment of 2-bromotoluene with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.
Materials:
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2-Bromotoluene
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
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Water
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
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Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring, maintaining a low temperature (0-5 °C). This creates the nitrating mixture.
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In a separate flask, dissolve 2-bromotoluene in a minimal amount of concentrated sulfuric acid.
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Slowly add the 2-bromotoluene solution dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The solid precipitate of 2-Bromo-5-nitrotoluene is collected by vacuum filtration.
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Wash the crude product with cold water until the filtrate is neutral.
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The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. This reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualizations
The following diagrams illustrate key relationships and workflows related to 2-Bromo-5-nitrotoluene.
